Cas no 1408076-36-7 (Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate)

Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate structure
1408076-36-7 structure
Product Name:Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
CAS No:1408076-36-7
MF:C9H15NO3
MW:185.220302820206
MDL:MFCD23106081
CID:2137282
PubChem ID:72208090
Update Time:2025-11-01

Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
    • 1-Boc-2-methyl-3-azetidone
    • tert-butyl (2R)-2-methyl-3-oxoazetidine-1-carboxylate
    • tert-butyl (2S)-2-methyl-3-oxoazetidine-1-carboxylate
    • OPQMXTJLDQEDTI-UHFFFAOYSA-N
    • SB20832
    • PB38079
    • FCH1681402
    • AK172576
    • 2-methyl-3-oxo-azetidine-1-carboxylic acid tert-butyl ester
    • 1-Azetidinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl est
    • AS-34735
    • (R)-1-Boc-2-methylazetidin-3-one
    • SY343965
    • 1-Boc-2-methylazetidin-3-one
    • SB15466
    • SY343964
    • MFCD28501894
    • CS-0048412
    • DTXSID601159337
    • 1-Azetidinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester
    • 1408076-36-7
    • SY098153
    • tert-butyl2-methyl-3-oxoazetidine-1-carboxylate
    • MFCD28501893
    • SB15467
    • DA-45243
    • EN300-43999
    • (S)-1-Boc-2-methylazetidin-3-one
    • SCHEMBL15797129
    • AKOS025290353
    • MFCD23106081
    • DTXCID501590813
    • WGA91976
    • 860-487-8
    • IGC07636
    • NQC74493
    • Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
    • MDL: MFCD23106081
    • Inchi: 1S/C9H15NO3/c1-6-7(11)5-10(6)8(12)13-9(2,3)4/h6H,5H2,1-4H3
    • InChI Key: OPQMXTJLDQEDTI-UHFFFAOYSA-N
    • SMILES: O(C(N1CC(C1C)=O)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 185.10519334g/mol
  • Monoisotopic Mass: 185.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 46.6
  • XLogP3: 1.2

Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate Security Information

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Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate Suppliers

Amadis Chemical Company Limited
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(CAS:1408076-36-7)Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
Order Number:A885730
Stock Status:in Stock
Quantity:5g/10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:16
Price ($):598.0/1168.0/2503.0
Email:sales@amadischem.com

Additional information on Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate

Introduction to Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate (CAS No. 1408076-36-7)

Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 1408076-36-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This molecule, characterized by its azetidine core structure and ester functional group, has garnered attention due to its versatile applications in synthetic chemistry and potential utility in drug development. The Tert-butyl moiety contributes to the compound's stability, while the 2-methyl-3-oxoazetidine backbone offers a unique scaffold for further derivatization, making it a valuable intermediate in the synthesis of more complex molecules.

The 1-carboxylate group at the terminal position of the molecule enhances its reactivity, enabling various chemical transformations that are pivotal in medicinal chemistry. This compound's structural features make it an attractive candidate for exploring novel pharmacophores, particularly in the context of small-molecule drug discovery. The azetidine ring, a six-membered heterocycle containing nitrogen, is known for its ability to mimic certain biological functionalities, which is highly relevant in designing molecules that can interact with biological targets effectively.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. Among these, azetidines have been extensively studied for their potential as scaffolds in drug design. The 2-methyl-3-oxoazetidine derivative, such as Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate, represents a promising class of compounds that can be modified to target various therapeutic areas. For instance, modifications at the nitrogen and oxygen atoms of the azetidine ring can lead to compounds with enhanced binding affinity to enzymes and receptors involved in metabolic diseases, infectious diseases, and cancer.

One of the most compelling aspects of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate is its role as a building block in the synthesis of more complex molecules. The presence of both an ester group and a reactive azetidine ring allows for multiple pathways of functionalization. This flexibility is particularly valuable in medicinal chemistry, where the ability to introduce diverse substituents is crucial for optimizing pharmacological properties such as solubility, bioavailability, and target specificity. Researchers have leveraged this compound to develop novel inhibitors targeting key enzymes implicated in inflammatory responses and signal transduction pathways.

Recent advancements in computational chemistry have further enhanced the utility of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate. Molecular modeling studies have demonstrated that subtle modifications to its structure can significantly alter its binding interactions with biological targets. These insights have guided the design of next-generation compounds with improved efficacy and reduced side effects. For example, virtual screening techniques have been employed to identify derivatives of this molecule that exhibit potent activity against bacterial enzymes responsible for antibiotic resistance. Such studies underscore the importance of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate as a key intermediate in combating emerging therapeutic challenges.

The pharmaceutical industry has also shown interest in this compound due to its potential applications in developing treatments for neurological disorders. Azetidine derivatives have been explored for their ability to modulate neurotransmitter systems, making them candidates for drugs targeting conditions such as Alzheimer's disease and Parkinson's disease. Preliminary studies suggest that analogs of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate can interact with specific receptors in the brain, potentially offering therapeutic benefits without significant off-target effects. Further research is warranted to fully elucidate these mechanisms and translate these findings into clinical applications.

In addition to its pharmaceutical applications, Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate holds promise in materials science and agrochemical research. Its unique structural features make it a suitable candidate for developing novel polymers with tailored properties or as a precursor for agrochemicals designed to enhance crop protection strategies. The versatility of this compound underscores its importance not only as a chemical intermediate but also as a platform for innovation across multiple scientific disciplines.

The synthesis of Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate typically involves multi-step organic reactions that highlight modern synthetic methodologies. Advances in catalytic processes have enabled more efficient and environmentally friendly routes to this compound, reducing waste and improving yields. These innovations align with global efforts to promote sustainable chemistry practices, ensuring that valuable intermediates like this one can be produced responsibly.

Looking ahead, the future prospects for Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate are bright, driven by ongoing research efforts aimed at uncovering new applications and refining synthetic strategies. As our understanding of molecular interactions deepens, so too will our ability to harness this compound's potential for addressing complex challenges in medicine and beyond. Collaborative efforts between academia and industry will be crucial in translating laboratory discoveries into tangible benefits for society.

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Amadis Chemical Company Limited
(CAS:1408076-36-7)Tert-butyl 2-methyl-3-oxoazetidine-1-carboxylate
A885730
Purity:99%/99%/99%
Quantity:5g/10g/25g
Price ($):598.0/1168.0/2503.0
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